
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol is a complex organic compound that features a unique combination of functional groups, including an acetic acid moiety, a methoxy group, and a phenylselanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the alkylation of a phenylselanyl compound with a suitable alkyne, followed by the introduction of the methoxy and acetic acid groups through subsequent reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding a simpler alkyne derivative.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium cyanide (KCN) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while reduction can produce simpler alkyne derivatives.
Aplicaciones Científicas De Investigación
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic effects.
Industry: Its reactivity and functional groups make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol involves its interaction with specific molecular targets. The phenylselanyl group can participate in redox reactions, potentially affecting cellular oxidative stress pathways. The methoxy and acetic acid groups may influence the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylthiooct-1-yn-3-ol: Similar structure but with a sulfur atom instead of selenium.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfinyloct-1-yn-3-ol: Contains a sulfinyl group instead of a phenylselanyl group.
Acetic acid;7-methoxy-3,7-dimethyl-6-phenylsulfonyl-oct-1-yn-3-ol: Features a sulfonyl group in place of the phenylselanyl group.
Uniqueness
The presence of the phenylselanyl group in acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique reactivity and biological activity compared to their sulfur analogs, making this compound particularly interesting for further study.
Propiedades
Número CAS |
76436-83-4 |
|---|---|
Fórmula molecular |
C19H28O4Se |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
acetic acid;7-methoxy-3,7-dimethyl-6-phenylselanyloct-1-yn-3-ol |
InChI |
InChI=1S/C17H24O2Se.C2H4O2/c1-6-17(4,18)13-12-15(16(2,3)19-5)20-14-10-8-7-9-11-14;1-2(3)4/h1,7-11,15,18H,12-13H2,2-5H3;1H3,(H,3,4) |
Clave InChI |
FEJHRIJDBXGQHW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.CC(C)(C(CCC(C)(C#C)O)[Se]C1=CC=CC=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


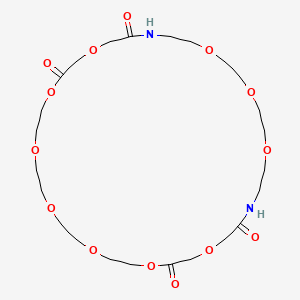

![8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid](/img/structure/B14438788.png)
![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
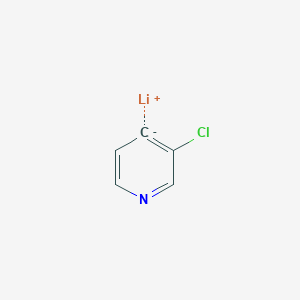

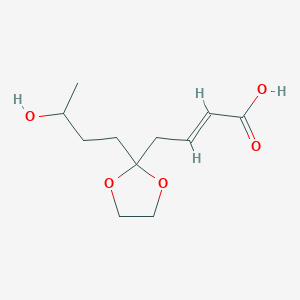

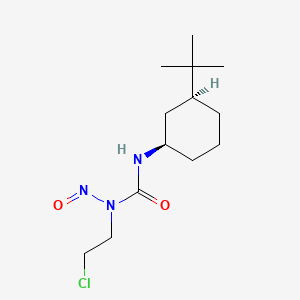
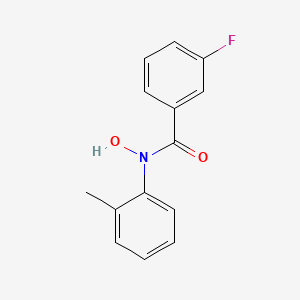
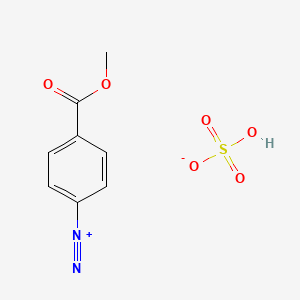
![1-Butyl-4-(4'-hexyl[1,1'-biphenyl]-4-yl)piperazine](/img/structure/B14438835.png)
![N-[(Z)-[1H-benzimidazol-2-yl(nitro)methylidene]amino]aniline](/img/structure/B14438838.png)

